4-Amino-3,5-dichlorobenzoic acid
Overview
Description
4-Amino-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is characterized by the presence of an amino group at the fourth position and two chlorine atoms at the third and fifth positions on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Amino-3,5-dichlorobenzoic acid is a metabolite of clenbuterol It’s known that clenbuterol primarily targets the beta-2 adrenergic receptors, which play a crucial role in the functioning of the cardiovascular, pulmonary, and central nervous systems .
Mode of Action
It has been observed that both clenbuterol and its metabolite this compound can induce an increase in primary dna damage in a concentration-dependent manner . This suggests that the compound interacts with DNA, possibly causing modifications that could lead to mutations or other changes .
Biochemical Pathways
Given its potential to cause dna damage, it’s likely that it impacts pathways related to dna repair and cell cycle regulation .
Pharmacokinetics
It’s known that the compound is a metabolite of clenbuterol, suggesting that it’s produced in the body during the metabolism of clenbuterol . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The primary result of the action of this compound is an increase in DNA damage . This damage is concentration-dependent, suggesting that higher concentrations of the compound result in greater DNA damage .
Action Environment
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that exposure to the compound should be minimized to prevent these adverse effects .
Biochemical Analysis
Biochemical Properties
4-Amino-3,5-dichlorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its interaction with specific enzymes involved in metabolic pathways. The compound can act as an inhibitor or activator, depending on the enzyme and the context of the reaction. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the proliferation and differentiation of certain cell lines. Additionally, it has been observed to alter the expression of genes involved in critical cellular processes, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and physiological processes changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding how the compound is transported and distributed is crucial for determining its bioavailability and efficacy in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The process begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to yield 3,5-diaminobenzoic acid. Subsequent chlorination of this intermediate produces this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactions under controlled conditions. The use of thionyl chloride in methanol at low temperatures is a common method to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite and hydrochloric acid are used.
Oxidation: Potassium permanganate or hydrogen peroxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Substitution: Formation of diazonium salts and subsequent azo compounds.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Amino-3,5-dichlorobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
- 3-Amino-2,5-dichlorobenzoic acid
- 4-Amino-3,5-dichlorobenzonitrile
- 3,5-Dichlorobenzoic acid
Comparison: 4-Amino-3,5-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Amino-2,5-dichlorobenzoic acid, it has a different position of the amino group, affecting its reactivity and interactions. The presence of the carboxylic acid group distinguishes it from 4-Amino-3,5-dichlorobenzonitrile, which has a nitrile group instead .
Properties
IUPAC Name |
4-amino-3,5-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYTSWBYTDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205526 | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-25-2 | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56961-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-3,5-DICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK7NS3B2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-amino-3,5-dichlorobenzoic acid formed as a metabolite of clenbuterol?
A1: Research has shown that this compound is formed as a metabolite of clenbuterol specifically through bovine liver microsomes. While the exact mechanism wasn't elaborated upon in the provided abstract, this finding suggests a species-specific metabolic pathway of clenbuterol in cattle that is absent in rats. Further investigation into the enzymes involved and the potential implications of this metabolic route could be of interest.
Q2: Can you describe the synthesis of this compound and its methyl ester?
A2: details several synthetic pathways for these compounds. This compound can be obtained by saponifying 4-acetylamino-3,5-dichlorobenzoic acid, which itself is synthesized by chlorination of 4-acetylaminobenzoic acid. The methyl ester of this compound can be synthesized by reducing methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate with stannous chloride.
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